molecular formula C9H20O3 B14251732 3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL CAS No. 185627-94-5

3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL

Katalognummer: B14251732
CAS-Nummer: 185627-94-5
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: HUFFQTVPZWLSAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL is an organic compound with the molecular formula C9H20O3. It is a colorless liquid known for its low volatility and hydrophilic properties. This compound is often used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL typically involves the reaction of propylene oxide with propanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through continuous flow processes. These methods allow for the efficient and scalable production of the compound, ensuring consistent quality and supply for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various aldehydes and ketones.

    Reduction: Reduction reactions can convert the compound into different alcohols.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups, leading to the formation of ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides and strong bases.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Various alcohols.

    Substitution: Ethers and esters.

Wissenschaftliche Forschungsanwendungen

3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a component in various biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of coatings, adhesives, and other industrial products.

Wirkmechanismus

The mechanism of action of 3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. Additionally, its chemical structure allows it to participate in various chemical reactions, influencing the pathways and outcomes of these processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
  • 1-(1-methyl-2-propoxyethoxy)2-propanol
  • 1-METHOXY-3-PHENYLAMINO-PROPAN-2-OL

Uniqueness

3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its low volatility and hydrophilic nature make it particularly useful in applications where these characteristics are desired.

Eigenschaften

CAS-Nummer

185627-94-5

Molekularformel

C9H20O3

Molekulargewicht

176.25 g/mol

IUPAC-Name

3-(1-propoxypropan-2-yloxy)propan-1-ol

InChI

InChI=1S/C9H20O3/c1-3-6-11-8-9(2)12-7-4-5-10/h9-10H,3-8H2,1-2H3

InChI-Schlüssel

HUFFQTVPZWLSAE-UHFFFAOYSA-N

Kanonische SMILES

CCCOCC(C)OCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.